![molecular formula C25H33N3O7 B10856661 (1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856661.png)
(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylisothiazolinone, commonly referred to as MI-06, is an organic compound with the chemical formula C₄H₅NOS. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. Methylisothiazolinone is widely used as a preservative in various personal care products, household items, and industrial applications due to its effectiveness in controlling microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylisothiazolinone is synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide. This process involves the reaction of N-methylpropiolamide with thiocyanate to form the intermediate, which then undergoes cyclization to produce methylisothiazolinone . Another method involves blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain methylisothiazolinone hydrochloride, which is neutralized by an alkali to produce the final product .
Industrial Production Methods
Industrial production of methylisothiazolinone typically involves the use of large-scale reactors where the aforementioned synthetic routes are employed. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Methylisothiazolinone undergoes several types of chemical reactions, including:
Oxidation: Methylisothiazolinone can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Methylisothiazolinone can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of methylisothiazolinone include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of methylisothiazolinone include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methylisothiazolinone has a wide range of scientific research applications, including:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Methylisothiazolinone is used in biological research to study its effects on microbial growth and its potential as an antimicrobial agent.
Medicine: It is investigated for its potential use in medical products and treatments due to its antimicrobial properties.
Mechanism of Action
Methylisothiazolinone exerts its antimicrobial effects by inhibiting the activity of enzymes that contain thiol groups at their active sites. This inhibition disrupts the metabolic pathways of microorganisms, leading to cell damage and death . The compound forms mixed disulfides with thiol-containing enzymes, rendering them inactive and preventing microbial growth.
Comparison with Similar Compounds
Methylisothiazolinone is part of the isothiazolinone family, which includes several similar compounds:
Chloromethylisothiazolinone: Known for its strong antimicrobial properties, often used in combination with methylisothiazolinone.
Benzisothiazolinone: Another widely used biocide with similar applications.
Octylisothiazolinone: Used primarily in industrial applications for its antifungal properties.
Dichloroctylisothiazolinone: Known for its effectiveness in controlling algae and fungi in various settings.
Methylisothiazolinone is unique in its balance of antimicrobial efficacy and relatively low toxicity compared to some of its counterparts, making it a preferred choice in many applications.
Properties
Molecular Formula |
C25H33N3O7 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C25H33N3O7/c1-25(2)17-11-28(20(30)13-35-16-5-6-18(33-3)19(10-16)34-4)22(21(17)25)24(32)27-15(12-29)9-14-7-8-26-23(14)31/h5-6,10,12,14-15,17,21-22H,7-9,11,13H2,1-4H3,(H,26,31)(H,27,32)/t14-,15-,17-,21-,22+/m0/s1 |
InChI Key |
XWPVHYBRIIHPSA-UIWDYIBASA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@@H](N(C2)C(=O)COC3=CC(=C(C=C3)OC)OC)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)COC3=CC(=C(C=C3)OC)OC)C(=O)NC(CC4CCNC4=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
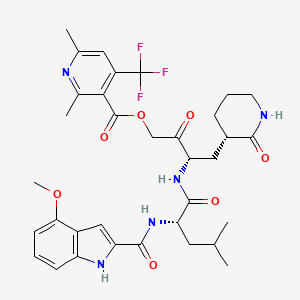
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)
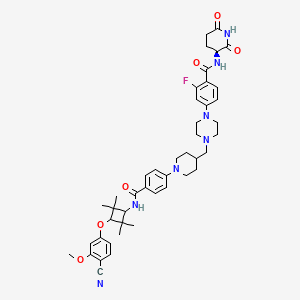
![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
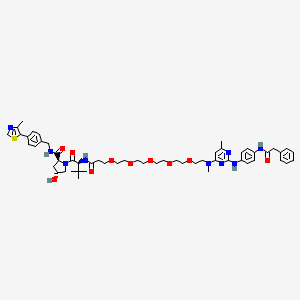
![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
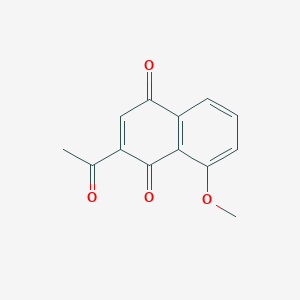
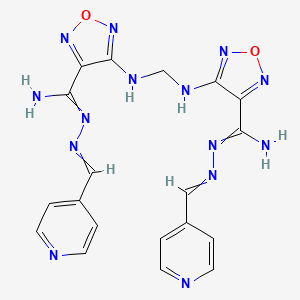
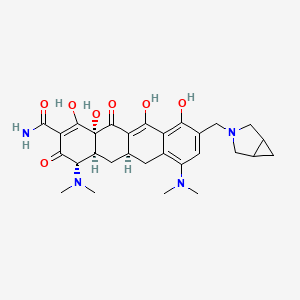
![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)
![2-amino-4-[4-[C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856664.png)
